3-(アミノメチル)ベンゼンスルホンアミド

概要

説明

Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzenesulfonamide and its derivatives involves various chemical reactions that include amide bond formation, sulfonation, and amination. For example, a study on the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlights the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the complexity and specificity of reactions involved in synthesizing sulfonamide derivatives (Rublova et al., 2017).

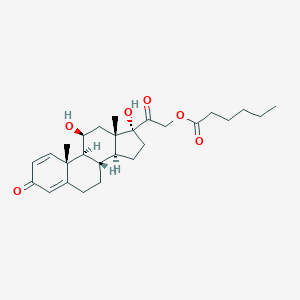

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 3-(Aminomethyl)benzenesulfonamide is crucial for their chemical behavior. Studies employing X-ray diffraction have provided insights into their crystal and molecular structures. One such study details the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, offering valuable information on the equilibrium between neutral tautomeric forms and acid-base equilibrium constants (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including N-alkylation, which leads to the formation of amino-(N-alkyl)benzenesulfonamides. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, highlighting the specificity and efficiency of these reactions (Lu et al., 2015).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)benzenesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The molecular structure and conformations of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods, providing insights into its conformational properties and the influence on physical characteristics (Petrov et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)benzenesulfonamide, including reactivity, stability, and interactions with other compounds, are essential for its application in various fields. For instance, the study on effective recognition of different types of amino groups illustrates how specific chemical properties can be exploited for synthetic applications (Lu et al., 2015).

科学的研究の応用

抗がん剤

3-(アミノメチル)ベンゼンスルホンアミドを含むベンゼンスルホンアミド誘導体は、抗がん剤としての可能性について研究されています . これらの化合物は、トリプルネガティブ乳がん細胞株(MDA-MB-231)や別の乳がん細胞株(MCF-7)など、特定のがん細胞株に対して有意な阻害効果を示しています . 誘導体は、アネキシンV-FITCパーセンテージが有意に増加し、MDA-MB-231においてアポトーシスを誘導することができました .

抗菌剤

ベンゼンスルホンアミド誘導体は、抗がん剤としての可能性に加えて、抗菌特性についても研究されています . これらの化合物は、特定の種類の細菌や真菌の増殖を阻害する上で有望な結果を示しています .

炭酸脱水酵素阻害剤

3-(アミノメチル)ベンゼンスルホンアミドとその誘導体は、多くの固形腫瘍で過剰発現する酵素である炭酸脱水酵素IX(CA IX)を阻害することが判明しています . CA IXの阻害は、新しい抗増殖剤を発見するための有用なターゲットとなり得ます .

新規化合物の合成

3-(アミノメチル)ベンゼンスルホンアミドは、新規化合物の合成に使用できます。 例えば、新しい4-アミノメチルおよびアミノエチルベンゼンスルホンアミド誘導体の合成に使用されてきました . これらの新しい化合物は、ヒト炭酸脱水酵素に対する阻害活性について調査されてきました .

ヒト炭酸脱水酵素の阻害

新たに合成された4-アミノメチルおよびアミノエチルベンゼンスルホンアミド誘導体は、ヒト炭酸脱水酵素I、II、IV、IX、およびXIIを阻害することが判明しています

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 (CA6) . CA6 is an enzyme that plays a crucial role in maintaining pH balance, fluid balance, and electrolyte transport processes in the body . In addition, it has been found that this compound can selectively inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

3-(Aminomethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide affects the tumor cells’ metabolism, causing a shift to anaerobic glycolysis with a significant modification in pH . This change in the metabolic pathway can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Upon topical administration, 3-(Aminomethyl)benzenesulfonamide is absorbed through devascularized areas into the systemic circulation . It is metabolized to a carbonic anhydrase inhibitor and is rapidly excreted in urine in high concentrations .

Result of Action

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide leads to a reduction in the bacterial population present in the burn tissue, promoting the healing of deep burns . In the context of cancer, the inhibition of CA IX can lead to the suppression of tumor growth .

Action Environment

The action of 3-(Aminomethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s efficacy, as the shift in tumor cells’ metabolism to anaerobic glycolysis significantly modifies the pH . Additionally, the presence of pus can inhibit the antibacterial action of the compound .

生化学分析

Biochemical Properties

3-(Aminomethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s interaction with CA IX can inhibit the enzyme’s activity, making it a potential target for antiproliferative agents .

Cellular Effects

The compound’s interaction with CA IX can cause changes in cell function. For instance, it has been observed to have an inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It can also induce apoptosis in MDA-MB-231 cells .

Molecular Mechanism

3-(Aminomethyl)benzenesulfonamide exerts its effects at the molecular level primarily through its interaction with CA IX. It inhibits the enzyme, leading to changes in gene expression and cell function . This inhibition can lead to a decrease in uncontrolled cell proliferation, a common characteristic of tumor cells .

Metabolic Pathways

Given its interaction with CA IX, it may be involved in pathways related to this enzyme .

Subcellular Localization

Given its interaction with CA IX, it may be localized in areas where this enzyme is present .

特性

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

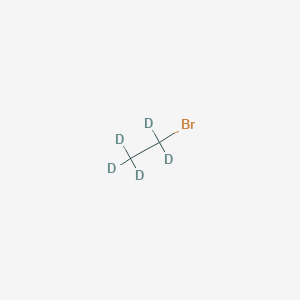

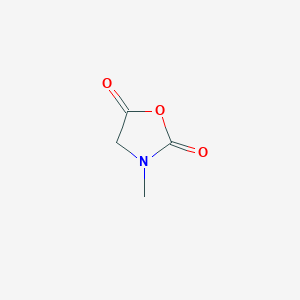

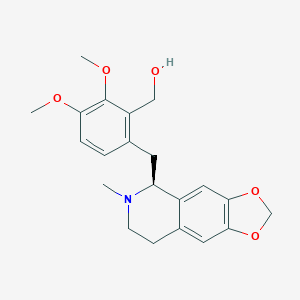

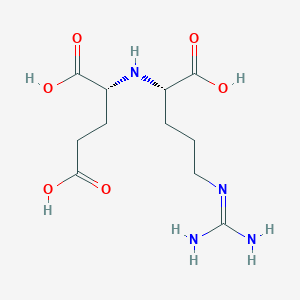

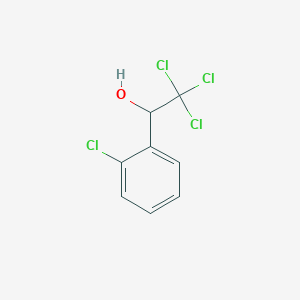

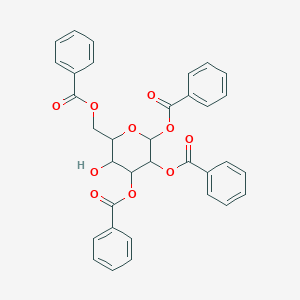

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

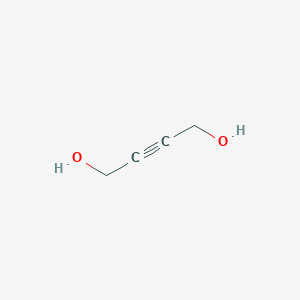

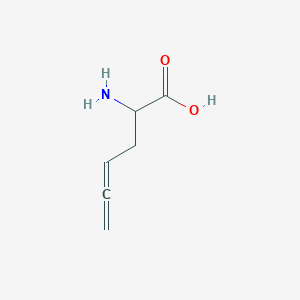

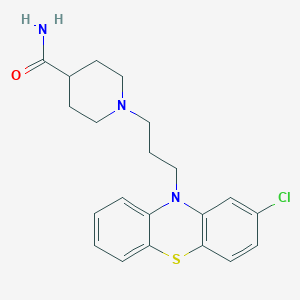

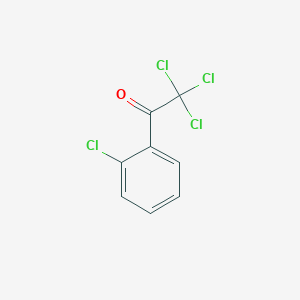

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)